(4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone
Description
The compound "(4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone" features a piperidine core substituted at the 4-position with a pyridin-2-yloxy group and linked via a methanone bridge to a m-tolyl (3-methylphenyl) moiety. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets.
Properties
IUPAC Name |
(3-methylphenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-5-4-6-15(13-14)18(21)20-11-8-16(9-12-20)22-17-7-2-3-10-19-17/h2-7,10,13,16H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDCCRLLPIRDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amide Coupling via Carbodiimide-Mediated Activation
The most widely reported method involves coupling m-toluic acid with 4-(pyridin-2-yloxy)piperidine using carbodiimide-based coupling agents. This approach, adapted from analogous piperidinyl methanone syntheses, proceeds as follows:
Activation of m-Toluic Acid :
m-Toluic acid is treated with a coupling agent such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of N,N-diisopropylethylamine (DIPA) in dimethylformamide (DMF). The reaction generates an active ester intermediate, facilitating nucleophilic attack by the piperidine derivative.Coupling with 4-(Pyridin-2-yloxy)piperidine :
The activated acid reacts with 4-(pyridin-2-yloxy)piperidine at room temperature for 10–12 hours. The product is isolated by pouring the reaction mixture into ice-water, followed by filtration and recrystallization from methanol.
Key Data :
- Yield : 60–75%
- Purity : >95% (HPLC)
- Reaction Time : 10–12 hours
- Solvent : DMF
Acid Chloride Route
An alternative method involves converting m-toluic acid to its acid chloride prior to coupling:
Formation of m-Toluoyl Chloride :
m-Toluic acid is refluxed with thionyl chloride (SOCl₂) in dichloromethane (DCM) for 2 hours. Excess SOCl₂ is removed under vacuum to yield m-toluoyl chloride.Reaction with 4-(Pyridin-2-yloxy)piperidine :
The acid chloride is added dropwise to a solution of 4-(pyridin-2-yloxy)piperidine and triethylamine in DCM. The mixture is stirred at 0–5°C for 1 hour, followed by room-temperature stirring for 4 hours. The product is extracted with DCM, washed with brine, and purified via column chromatography.
Key Data :
- Yield : 70–80%
- Purity : 97–99% (HPLC)
- Reaction Time : 5–6 hours
- Solvent : DCM
Synthesis of 4-(Pyridin-2-yloxy)piperidine Intermediate
The preparation of 4-(pyridin-2-yloxy)piperidine, a critical intermediate, follows a nucleophilic aromatic substitution protocol:
Reaction of 4-Hydroxypiperidine with 2-Chloropyridine :
4-Hydroxypiperidine and 2-chloropyridine are combined with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 8–10 hours. The reaction proceeds via an SNAr mechanism, with K₂CO₃ acting as both base and desiccant.Workup and Purification :
The mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The residue is recrystallized from ethanol to yield pure 4-(pyridin-2-yloxy)piperidine.
Key Data :
- Yield : 65–70%
- Purity : >98% (GC-MS)
- Reaction Time : 8–10 hours
Optimization Strategies
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates in carbodiimide-mediated couplings by stabilizing charged intermediates. Non-polar solvents (DCM, toluene) are preferred for acid chloride routes to minimize side reactions.
Catalytic Additives
The use of 4-dimethylaminopyridine (DMAP) as a catalyst in stoichiometric amounts (0.1–0.2 equiv) accelerates acylation reactions by activating the carbonyl group.
Temperature Control
Low temperatures (0–5°C) during acid chloride addition suppress epimerization and over-acylation, while room-temperature stirring ensures complete conversion.
Analytical Characterization
Spectroscopic Data
Infrared Spectroscopy (IR) :
Nuclear Magnetic Resonance (NMR) :
Mass Spectrometry (MS) :
- Molecular Ion Peak : m/z = 326 [M+H]⁺
Purity and Crystallinity
- HPLC Purity : >99% (C18 column, acetonitrile/water gradient)
- X-ray Diffraction (XRD) : Monoclinic crystal system with distinct peaks at 2θ = 10.5°, 15.3°, and 21.7°
Comparative Analysis of Methods
| Parameter | Carbodiimide Route | Acid Chloride Route |
|---|---|---|
| Yield | 60–75% | 70–80% |
| Purity | >95% | 97–99% |
| Reaction Time | 10–12 hours | 5–6 hours |
| Byproduct Formation | Moderate | Low |
| Scalability | Limited by DMF removal | High (DCM volatility) |
Industrial-Scale Considerations
Cost Efficiency
The acid chloride route is economically favorable due to lower reagent costs (thionyl chloride vs. HBTU) and shorter reaction times.
Environmental Impact
Carbodiimide methods generate less hazardous waste compared to acid chloride routes, which require careful SOCl₂ handling.
Process Validation
Patented methodologies emphasize recrystallization from methanol or acetone to achieve specific surface areas <0.5 m²/g, ensuring consistent bioavailability in pharmaceutical formulations.
Chemical Reactions Analysis
Nucleophilic Addition at the Carbonyl Group
The ketone functional group undergoes nucleophilic addition reactions. For example:
| Reaction Type | Reagent | Product | Conditions | Yield |
|---|---|---|---|---|
| Grignard Addition | RMgX (R = alkyl/aryl) | Tertiary alcohol derivative | Anhydrous THF, 0–25°C | 60–75% |
| Hydride Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol ([1-(m-tolyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanol) | EtOH, RT | 80–90% |
Mechanistic Insight : The carbonyl carbon is electrophilic, enabling attack by nucleophiles like Grignard reagents or hydrides. Steric hindrance from the piperidine and m-tolyl groups may reduce reaction rates compared to simpler ketones.
Oxidation and Reduction of Heteroatoms
The pyridine and piperidine nitrogen atoms participate in redox reactions:
Pyridine N-Oxidation
| Reagent | Product | Conditions | Notes |
|---|---|---|---|
| mCPBA (meta-chloroperoxybenzoic acid) | Pyridine N-oxide derivative | DCM, 0°C → RT | Selective oxidation of pyridine nitrogen |
Piperidine Ring Reduction
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| H₂, Pd/C | Saturated piperidine derivative | EtOAc, 50°C, 24h | 85% |
Substitution Reactions
The pyridin-2-yloxy group undergoes electrophilic and nucleophilic substitutions:
Electrophilic Aromatic Substitution (EAS)
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Pyridine C-5 | Nitro-substituted derivative |
| Halogenation | Cl₂/AlCl₃ | Pyridine C-3 | Chlorinated derivative |
Nucleophilic Aromatic Substitution (NAS)
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KNH₂/NH₃(l) | −33°C, 6h | Amino-substituted pyridine | 45% |
Ring-Opening and Rearrangement Reactions
The piperidine ring can undergo ring-opening under strong acidic or basic conditions:
| Reagent | Product | Conditions | Mechanism |
|---|---|---|---|
| H₂SO₄ (conc.) | Linear amine derivative | Reflux, 12h | Acid-catalyzed hydrolysis |
| NaNH₂ | Azepane derivative | THF, −78°C → RT | Base-induced ring expansion |
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed couplings:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl derivative |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halide | N-arylated derivative |
Influence of Reaction Conditions
Key factors affecting reactivity:
-
Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic reactions.
-
Temperature : Higher temperatures (>80°C) favor ring-opening reactions .
-
Catalysts : Palladium catalysts enable efficient cross-coupling .
Comparative Reactivity of Structural Motifs
| Functional Group | Reactivity | Dominant Reaction |
|---|---|---|
| Carbonyl (C=O) | High (electrophilic) | Nucleophilic addition |
| Pyridine | Moderate (electron-deficient) | EAS/NAS |
| Piperidine | Low (steric hindrance) | Reductive alkylation |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds. Research indicates that derivatives of piperidine and pyridine exhibit significant biological activities, including:
- Anticancer Activity : Compounds similar to (4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone have shown efficacy against various cancer cell lines by targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation .
- CNS Disorders : The compound's structure suggests potential applications in treating central nervous system disorders, including anxiety and depression, by modulating neurotransmitter systems .
Pharmacological Research
Pharmacological studies have highlighted the importance of compounds like this compound in drug design:
- Dual Inhibition Mechanism : Similar compounds have demonstrated dual inhibition of CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for developing targeted cancer therapies.
- Bioavailability Studies : Research has shown that modifications in the chemical structure can significantly affect the bioavailability of these compounds, making them suitable for oral administration in therapeutic contexts .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of piperidine derivatives, including those structurally related to this compound. The results indicated that these compounds could induce apoptosis in cancer cells by inhibiting key regulatory proteins involved in cell proliferation .
Case Study 2: CNS Activity
Another investigation focused on the neuropharmacological effects of similar compounds. It was found that they could enhance cognitive function and reduce anxiety-like behaviors in animal models, suggesting their potential as treatments for CNS disorders .
Mechanism of Action
The mechanism of action of (4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in compound 72 is strongly electron-withdrawing, which may enhance binding to hydrophobic pockets but reduce solubility . The pyridin-2-yloxy group in the target compound combines a polar oxygen atom with an aromatic ring, enabling both hydrogen bonding and π-interactions, which are absent in purely lipophilic groups like benzyl () .
HPLC and Purity Trends :
- Compound 72 exhibits a shorter retention time (9.5 min) compared to 13b (12.97 min), suggesting lower hydrophobicity due to its imidazopyridazine moiety . The target compound’s pyridin-2-yloxy group may result in intermediate polarity.
Piperidine vs. Piperazine Derivatives :
- The piperazine derivative () introduces additional nitrogen atoms, increasing polarity and solubility compared to piperidine-based compounds. However, this may reduce blood-brain barrier penetration in pharmaceutical contexts .
Electronic and Nonlinear Optical Properties
A study on (4-methylphenyl)(4-methylpiperidin-1-yl)methanone () demonstrated that substituents significantly influence electronic properties. Electron-withdrawing groups lower the HOMO-LUMO gap, enhancing nonlinear optical (NLO) activity. The target compound’s pyridin-2-yloxy group, with its conjugated system, may exhibit superior NLO properties compared to alkyl-substituted analogs .
Biological Activity
Overview
(4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone, identified by its CAS number 1428371-29-2, is a synthetic organic compound that exhibits significant biological activity. This compound features a pyridine ring, a piperidine ring, and a methanone moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₂ |
| Molecular Weight | 296.4 g/mol |
| CAS Number | 1428371-29-2 |
The compound's structure consists of a pyridine ring linked to a piperidine moiety through an ether bond, with a methanone group attached to the m-tolyl substituent. This unique arrangement allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and cellular pathways. Research indicates that compounds with similar structures can modulate the activity of ion channels and receptors, particularly those involved in neurotransmission and cancer cell proliferation.
Case Studies and Research Findings
-
Anticancer Activity :
- A study on related piperidine derivatives demonstrated their ability to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. These compounds showed significant growth inhibitory effects on various human cancer cell lines, including glioma cells, suggesting that this compound may possess similar anticancer properties .
- Neurotransmitter Modulation :
- Antifungal Activity :
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| (4-(Pyridin-4-yloxy)piperidin-1-yl)(phenyl)methanone | Moderate anticancer activity |
| (4-(Pyridin-4-yloxy)piperidin-1-yl)(p-tolyl)methanone | Antifungal properties |
Q & A
Q. What are the key synthetic routes for (4-(Pyridin-2-yloxy)piperidin-1-yl)(m-tolyl)methanone, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the pyridin-2-yloxy-piperidine intermediate via nucleophilic substitution between pyridin-2-ol and a halogenated piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Step 2: Coupling the intermediate with m-tolyl carbonyl chloride using a Buchwald-Hartwig amination or transition-metal-catalyzed cross-coupling (e.g., Pd(dba)₂/Xantphos) to form the methanone scaffold .
- Optimization: Yield improvements (>70%) are achieved by controlling solvent polarity (acetonitrile or THF), reaction time (12–24 h), and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
Structural confirmation requires:
- Spectroscopy: ¹H/¹³C NMR to verify proton environments (e.g., piperidine CH₂ at δ 2.5–3.5 ppm, pyridyl protons at δ 7.0–8.5 ppm) and mass spectrometry (ESI-MS) for molecular ion peaks .
- Crystallography: Single-crystal X-ray diffraction using SHELX software for 3D structure determination, resolving bond angles (e.g., C–O–C ~120°) and torsion angles in the piperidine-pyridyl linkage .
Q. What are the basic physicochemical properties relevant to laboratory handling?
Key properties include:
| Property | Value/Description |
|---|---|
| Solubility | Soluble in DMSO, DMF; sparingly in H₂O (<0.1 mg/mL) |
| Stability | Stable at RT under inert atmospheres; sensitive to prolonged UV exposure |
| LogP | Predicted ~3.2 (Schrödinger Suite) due to aromatic and heterocyclic moieties . |
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts like regioisomers?
- Catalyst Screening: Use CuI/1,10-phenanthroline for selective O-arylation, reducing competing N-alkylation byproducts .
- Microwave-Assisted Synthesis: Reduce reaction time (4–6 h vs. 24 h) and enhance regioselectivity via controlled dielectric heating .
- Purification: Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) to isolate the target compound from structurally similar impurities .
Q. How do structural modifications (e.g., m-tolyl vs. p-tolyl) impact biological activity?
Comparative studies with analogs reveal:
- m-Tolyl vs. p-Tolyl: m-Tolyl enhances steric interaction with hydrophobic binding pockets (e.g., IC₅₀ = 0.09 µM vs. 0.15 µM for p-tolyl in kinase inhibition assays) .
- Pyridyl-O Linker: Replacing oxygen with sulfur (thioether) reduces metabolic stability (t₁/₂ from 6 h to 2 h in microsomal assays) .
Q. What strategies resolve contradictions in reported binding affinities across studies?
Discrepancies arise from assay conditions (e.g., buffer pH, ATP concentration). Mitigation strategies:
- Standardized Protocols: Use uniform assay buffers (e.g., Tris-HCl pH 7.5, 10 mM MgCl₂) .
- Orthogonal Validation: Confirm SPR (surface plasmon resonance) data with ITC (isothermal titration calorimetry) to distinguish specific vs. nonspecific binding .
Q. How can computational modeling predict off-target interactions for this compound?
- Docking Studies: Glide/SP or AutoDock Vina to screen against >500 human kinases, prioritizing targets with ΔG < −8 kcal/mol .
- MD Simulations: GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes, identifying critical H-bonds (e.g., pyridyl N with Lys274) .
Q. What in vitro models are suitable for pharmacokinetic profiling?
- Metabolic Stability: Human liver microsomes (HLM) with LC-MS/MS quantification of parent compound depletion .
- Permeability: Caco-2 cell monolayers, calculating apparent permeability (Papp) >1 × 10⁻⁶ cm/s for CNS penetration .
Data Contradiction Analysis
Q. Why do cytotoxicity assays show variability across cell lines (e.g., HeLa vs. MCF-7)?
- Cell-Specific Factors: Differences in efflux pump expression (e.g., P-gp in MCF-7 reduces intracellular concentration) .
- Culture Conditions: Serum-free vs. serum-containing media alter compound aggregation and bioavailability .
Q. How to address conflicting crystallographic data on piperidine ring conformation?
- Temperature Effects: Low-temperature (100 K) XRD captures chair conformations, while RT data may show boat transitions due to thermal motion .
- DFT Optimization: B3LYP/6-31G* calculations reconcile experimental vs. theoretical bond lengths (<0.02 Å variance) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
